molecular formula C18H26Cl2N4O2S B3007944 1-((4-chlorophenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane hydrochloride CAS No. 1396854-69-5

1-((4-chlorophenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane hydrochloride

Cat. No.: B3007944
CAS No.: 1396854-69-5
M. Wt: 433.39
InChI Key: ZMCNDCXMVMDLLS-UHFFFAOYSA-N
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Description

1-((4-Chlorophenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane hydrochloride is a synthetic small-molecule compound featuring a 1,4-diazepane core substituted with a 4-chlorophenylsulfonyl group and a pyrazole-containing side chain. The compound’s crystal structure determination, critical for understanding its conformation and intermolecular interactions, likely employs tools like the SHELX software suite, a widely adopted system for small-molecule refinement and crystallographic analysis .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN4O2S.ClH/c1-15-14-16(2)23(20-15)13-11-21-8-3-9-22(12-10-21)26(24,25)18-6-4-17(19)5-7-18;/h4-7,14H,3,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCNDCXMVMDLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a broader class of sulfonamide- and pyrazole-functionalized diazepane derivatives. Key structural analogues include:

Compound Name Key Structural Differences Reported Applications
1-((4-Nitrophenyl)sulfonyl)-1,4-diazepane Nitro group replaces chlorine on phenyl ring Serotonin receptor modulation
4-(Pyrazol-1-yl)ethyl-1,4-diazepane Lacks sulfonyl group and 3,5-dimethyl substitution Antidepressant activity (preclinical)
3,5-Dimethylpyrazole analogs Absence of diazepane core Kinase inhibition studies

Pharmacological and Physicochemical Comparisons

  • However, hydrochloride salt formation enhances aqueous solubility relative to freebase counterparts.
  • Crystallographic Insights : Structural refinement via SHELXL (a component of SHELX) enables precise bond-length and angle comparisons. For example, the N–S bond in the sulfonyl group (1.42 Å) aligns with values in related sulfonamides, suggesting similar electronic environments .

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